molecular formula C8H10N4S B1238806 [(E)-[1-(pyridin-2-yl)ethylidene]amino]thiourea

[(E)-[1-(pyridin-2-yl)ethylidene]amino]thiourea

Cat. No.: B1238806
M. Wt: 194.26 g/mol
InChI Key: RIFVPOHZBSIFRL-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(E)-[1-(pyridin-2-yl)ethylidene]amino]thiourea is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a pyridine ring attached to an ethylideneamino group, which is further connected to a thiourea moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[1-(pyridin-2-yl)ethylidene]amino]thiourea typically involves the condensation of pyridine-2-carbaldehyde with thiourea in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently reacts with thiourea to yield the desired product. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(E)-[1-(pyridin-2-yl)ethylidene]amino]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various derivatives, depending on the nucleophile involved.

Scientific Research Applications

[(E)-[1-(pyridin-2-yl)ethylidene]amino]thiourea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [(E)-[1-(pyridin-2-yl)ethylidene]amino]thiourea involves its interaction with specific molecular targets. For instance, its antiviral activity is attributed to its ability to bind to the hydroxyl groups of viral surface glycoproteins, preventing the virus from attaching to host cells . This binding also inhibits the assembly of viruses, thereby blocking replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(E)-[1-(pyridin-2-yl)ethylidene]amino]thiourea is unique due to the presence of both pyridine and thiourea functional groups, which impart distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and inhibit viral replication sets it apart from other similar compounds.

Properties

Molecular Formula

C8H10N4S

Molecular Weight

194.26 g/mol

IUPAC Name

[(Z)-1-pyridin-2-ylethylideneamino]thiourea

InChI

InChI=1S/C8H10N4S/c1-6(11-12-8(9)13)7-4-2-3-5-10-7/h2-5H,1H3,(H3,9,12,13)/b11-6-

InChI Key

RIFVPOHZBSIFRL-WDZFZDKYSA-N

Isomeric SMILES

C/C(=N/NC(=S)N)/C1=CC=CC=N1

Canonical SMILES

CC(=NNC(=S)N)C1=CC=CC=N1

Synonyms

2-acetylpyridine thiosemicarbazone
2-acetylpyridine thiosemicarbazone monohydrochloride

Origin of Product

United States

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